Bis(cyclopentadienyl)chromium

Übersicht

Beschreibung

Bis(cyclopentadienyl)chromium appears as red needles or reddish-purple solid. (NTP, 1992)

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Hydrogenation Catalysis

Bis(cyclopentadienyl)chromium is utilized as a catalyst in hydrogenation reactions. Its ability to facilitate the hydrogenation of alkenes makes it a valuable precursor in organic synthesis. For instance, research has shown that complexes derived from this compound can effectively catalyze the hydrogenation of sterically hindered alkenes under mild conditions, demonstrating its utility in producing fine chemicals and pharmaceuticals .

Photocatalysis

Recent studies have highlighted the potential of this compound in photocatalytic hydrogen production. The compound can be employed in molecular photocatalysis to drive hydrogen generation from water under light irradiation. This application is particularly relevant for developing sustainable energy solutions .

Water Treatment

The compound has been investigated for its role in water treatment processes. Its reactivity with various organic pollutants makes it a candidate for developing advanced oxidation processes aimed at degrading harmful substances in wastewater . This application aligns with the growing demand for effective environmental remediation technologies.

Case Study 1: Hydrogenation of Alkenes

In a study conducted by Milsmann et al., this compound complexes were tested for their catalytic efficiency in the hydrogenation of various alkenes. The results indicated that these complexes exhibited high activity and selectivity, making them suitable for industrial applications where specific alkene transformations are required .

Case Study 2: Photocatalytic Hydrogen Production

Research published in Chemical Reviews discussed the use of this compound in photocatalytic systems aimed at hydrogen production from water. The study demonstrated that modifications to the chromium complex could enhance its efficiency, paving the way for its application in renewable energy technologies .

Analyse Chemischer Reaktionen

Hydrolysis and Alcoholysis

Cr(C₅H₅)₂ reacts vigorously with water and alcohols, generating cyclopentadiene (C₅H₆) and chromium-containing products:

-

With water : Produces chromium hydroxides and hydrogen gas .

-

With alcohols (ROH) : Forms pyrophoric chromium alkoxides (Cr(OR)₂) and C₅H₆ :

These alkoxides ignite spontaneously in air, requiring inert handling conditions .

Thermal Decomposition

Chromocene decomposes at elevated temperatures, influenced by its π-ligand structure and reaction environment:

| Property | Value/Observation | Source |

|---|---|---|

| Decomposition onset (air) | 168–170°C (melts) | |

| Kinetic stability (vs ferrocene) | 100× less stable at 550°C | |

| Primary decomposition pathway | Cleavage of Cr–Cp bonds |

Surface effects significantly accelerate decomposition rates, with silica-alumina supports increasing reaction rates by 30–50× .

Ethylene Polymerization

When supported on high-surface-area inorganic oxides (e.g., SiO₂, Al₂O₃), Cr(C₅H₅)₂ becomes a highly active catalyst for ethylene polymerization :

This catalytic system produces polyethylene with controlled molecular weights (HLMI ≈ 0.1–1.0 g/10 min) .

Carbonylation

Reacts with carbon monoxide under mild conditions to form carbonyl complexes :

-

Initial CO insertion:

-

Final product: Chromium hexacarbonyl (Cr(CO)₆) via intermediate dimeric species .

Thermodynamic data for CO insertion (toluene, 280–308 K) :

Acetate Formation

Reacts with acetic acid to yield chromium(II) acetate :

This anhydrous acetate serves as a precursor for other Cr(II) compounds.

Oxidation Reactions

Reduction Potential

Electrochemical studies indicate a reduction potential of -1.2 V vs SCE , enabling electron-transfer reactions with organic substrates.

Comparative Reactivity

Key differences vs analogous metallocenes:

This reactivity profile establishes chromocene as a versatile synthon in organochromium chemistry and industrial catalysis.

Eigenschaften

Molekularformel |

C10H10Cr |

|---|---|

Molekulargewicht |

182.18 g/mol |

IUPAC-Name |

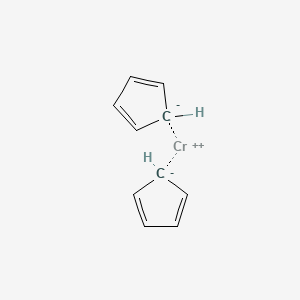

chromium(2+);cyclopenta-1,3-diene |

InChI |

InChI=1S/2C5H5.Cr/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |

InChI-Schlüssel |

TYYBBNOTQFVVKN-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cr+2] |

Kanonische SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cr+2] |

Siedepunkt |

167 to 194 °F at 760 mmHg under vacuum (sublimes) (NTP, 1992) |

melting_point |

343 °F (NTP, 1992) |

Physikalische Beschreibung |

Bis(cyclopentadienyl)chromium appears as red needles or reddish-purple solid. (NTP, 1992) |

Löslichkeit |

Decomposes (NTP, 1992) |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.